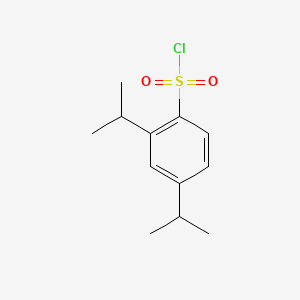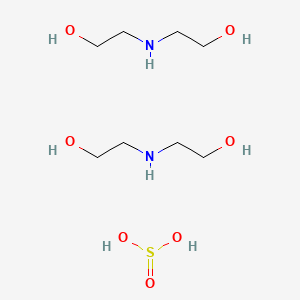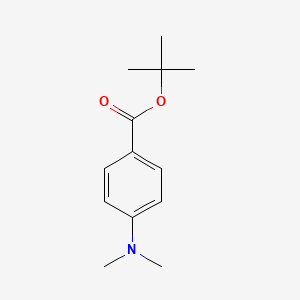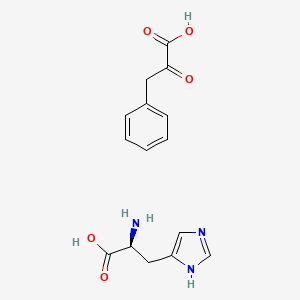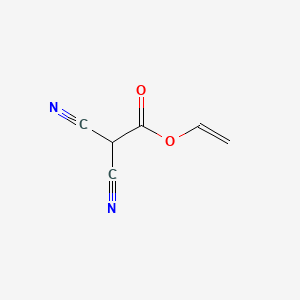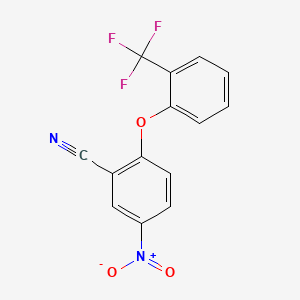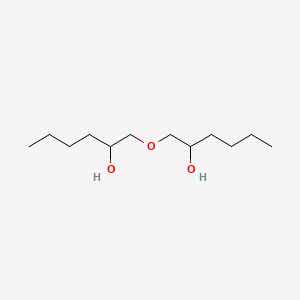
1,1'-Oxydi(hexan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxydi(hexan-2-ol) is an organic compound with the molecular formula C12H26O3. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Oxydi(hexan-2-ol) can be synthesized through the reaction of hexan-2-ol with an oxidizing agent. The reaction typically involves the use of a catalyst to facilitate the formation of the ether linkage between two hexan-2-ol molecules.
Industrial Production Methods: In industrial settings, the production of 1,1’-Oxydi(hexan-2-ol) often involves the use of large-scale reactors where hexan-2-ol is reacted with an oxidizing agent under controlled temperature and pressure conditions. The process may also involve purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Oxydi(hexan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (VI) solution acidified with dilute sulfuric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents such as thionyl chloride.
Major Products:
Oxidation: Formation of hexan-2-one or hexan-2-al.
Reduction: Formation of hexane.
Substitution: Formation of halogenated hexan-2-ol derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxydi(hexan-2-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,1’-Oxydi(hexan-2-ol) exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also participate in redox reactions, altering the oxidation state of other molecules.
Vergleich Mit ähnlichen Verbindungen
1,2-Hexanediol: Another diol with similar properties but different structural arrangement.
Hexan-1-ol: A primary alcohol with a single hydroxyl group.
Hexan-2-ol: A secondary alcohol with a single hydroxyl group.
Uniqueness: 1,1’-Oxydi(hexan-2-ol) is unique due to its ether linkage between two hexan-2-ol molecules, which imparts distinct chemical properties compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
85866-08-6 |
|---|---|
Molekularformel |
C12H26O3 |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
1-(2-hydroxyhexoxy)hexan-2-ol |
InChI |
InChI=1S/C12H26O3/c1-3-5-7-11(13)9-15-10-12(14)8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
RYRFLXXPQQYFTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(COCC(CCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


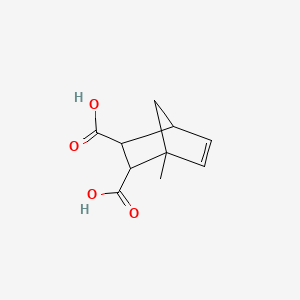


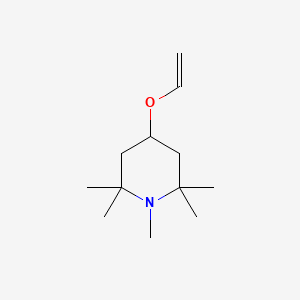
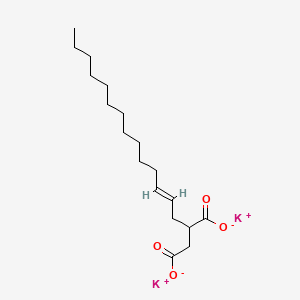
![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)
